molecular formula C40H60 B1237982 zeta-Carotene CAS No. 13587-06-9

zeta-Carotene

Cat. No.: B1237982
CAS No.: 13587-06-9
M. Wt: 540.9 g/mol
InChI Key: BIWLELKAFXRPDE-WTXAYMOSSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Zeta-Carotene, also known as Z-carotene or carotene, zeta, belongs to the class of organic compounds known as carotenes. These are a type of unsaturated hydrocarbons containing eight consecutive isoprene units. They are characterized by the presence of two end-groups (mostly cyclohexene rings, but also cyclopentene rings or acyclic groups) linked by a long branched alkyl chain. Carotenes belonging form a subgroup of the carotenoids family. Thus, this compound is considered to be an isoprenoid lipid molecule. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been detected in multiple biofluids, such as blood and breast milk. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm.
All-trans-zeta-carotene is the all-trans-isomer of this compound. It has a role as a plant metabolite.
A carotenoid produced in most carotenogenic organisms. It is one of several sequentially synthesized molecules that are precursors to BETA CAROTENE.

Scientific Research Applications

Role in Plant Carotenoid Biosynthesis

ζ-Carotene plays a critical role in the carotenoid biosynthesis pathway in plants. The maize Y9 gene, for instance, is essential for 15-cis-ζ-carotene isomerization, a step in the conversion of the C40 carotenoid backbone to all-trans-lycopene, necessary for downstream enzymes. This gene-controlled step is critical for understanding the regulation of this biosynthetic pathway (Li, Murillo, & Wurtzel, 2007).

Chloroplast Development and Plant Growth

ζ-Carotene desaturase (ZDS), an enzyme in carotenoid biosynthesis, is linked to chloroplast development and plant growth. Disruption of the ZDS protein ALE1 in rice, for example, results in chloroplast thylakoid defects, reduced photosynthetic pigments, and seedling lethality (Fang et al., 2019).

Genetic Engineering of Cereal Crops

Research on maize phytoene desaturase and ζ-carotene desaturase has implications for the genetic modification of carotenoid content in cereal crops. Understanding these enzymes' roles can assist in enhancing the pro-vitamin A content in crops like rice and maize (Matthews, Luo, & Wurtzel, 2003).

Wheat Grain Pigmentation

In wheat, the TaZds-D1 gene on chromosome 2DL, associated with ζ-carotene desaturase, influences yellow pigment content in grains. Allelic variation at this locus has been linked to different pigment levels, which could be utilized in wheat breeding (Zhang et al., 2011).

Light-Independent Carotenoid Biosynthesis in Cyanobacteria

ζ-Carotene Isomerase (Z-ISO), which catalyzes the cis-to-trans isomerization of ζ-carotene, is essential for light-independent carotenoid biosynthesis in cyanobacteria. This enzyme's functionality has been demonstrated in organisms that use the poly-cis phytoene desaturation pathway, highlighting its importance across different species (Proctor et al., 2022).

Properties

CAS No.

13587-06-9

Molecular Formula

C40H60

Molecular Weight

540.9 g/mol

IUPAC Name

(6E,10E,12E,14E,16E,18E,20E,22E,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,10,12,14,16,18,20,22,26,30-undecaene

InChI

InChI=1S/C40H60/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h11-12,15-16,19-22,25-30H,13-14,17-18,23-24,31-32H2,1-10H3/b12-11+,25-15+,26-16+,35-21+,36-22+,37-27+,38-28+,39-29+,40-30+

InChI Key

BIWLELKAFXRPDE-WTXAYMOSSA-N

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/CC/C=C(/CCC=C(C)C)\C)\C)\C)/C)/C)/C)C

SMILES

CC(=CCCC(=CCCC(=CC=CC(=CC=CC=C(C)C=CC=C(C)CCC=C(C)CCC=C(C)C)C)C)C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CC=CC(=CC=CC=C(C)C=CC=C(C)CCC=C(C)CCC=C(C)C)C)C)C)C

melting_point

42-46°C

physical_description

Solid

Synonyms

Carotene, zeta
zeta Carotene
zeta-Carotene

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
zeta-Carotene
Reactant of Route 2
Reactant of Route 2
zeta-Carotene
Reactant of Route 3
Reactant of Route 3
zeta-Carotene
Reactant of Route 4
zeta-Carotene
Reactant of Route 5
zeta-Carotene
Reactant of Route 6
zeta-Carotene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.